molecular formula C17H18F2N6O3S B3007081 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide CAS No. 2034325-08-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide

Cat. No.: B3007081
CAS No.: 2034325-08-9
M. Wt: 424.43
InChI Key: ITBSSTYTCFCYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine sulfonamide class, characterized by a [1,2,4]triazolo[1,5-a]pyrimidin-6-yl core linked to a propyl chain and a 2,6-difluorophenylsulfonamido-propanamide moiety.

Properties

IUPAC Name

3-[(2,6-difluorophenyl)sulfonylamino]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N6O3S/c18-13-4-1-5-14(19)16(13)29(27,28)24-8-6-15(26)20-7-2-3-12-9-21-17-22-11-23-25(17)10-12/h1,4-5,9-11,24H,2-3,6-8H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBSSTYTCFCYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₈F₂N₄O₂S
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 2034377-85-8

Biological Activity Overview

The compound's biological activity is primarily characterized by its interactions with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar triazole structures exhibit antimicrobial properties. For instance:

  • A study found that synthesized triazolo compounds showed moderate activity against a range of bacterial and fungal strains when compared to established antibiotics like Streptomycin and Nystatin .
  • The specific compound may show similar efficacy due to its structural similarities with other triazole derivatives.

Enzyme Inhibition

The compound is also reported to inhibit specific enzyme activities:

  • It has been suggested that triazolo compounds can inhibit AXL receptor tyrosine kinase function. This inhibition is crucial in treating various proliferative conditions such as cancer .
  • The mechanism involves blocking the signaling pathways that promote cell proliferation and survival, making it a candidate for further research in oncology.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antimicrobial EfficacyModerate activity against bacterial and fungal strains.
Enzyme InhibitionInhibition of AXL receptor tyrosine kinase linked to cancer therapy.

Detailed Research Findings

  • Antimicrobial Testing : In vitro tests have shown that the compound exhibits a concentration-dependent antimicrobial effect against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antimicrobial agents.
  • Mechanism of Action : The mechanism through which this compound exerts its effects is hypothesized to involve disruption of nucleic acid synthesis in pathogens, as seen in related triazole compounds.
  • Therapeutic Applications : Given its ability to inhibit critical enzymes involved in cancer progression, this compound holds promise for development into a therapeutic agent for cancer treatment. Further studies are needed to evaluate its efficacy in vivo.

Comparison with Similar Compounds

Structural Analog: Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

Key Similarities :

  • Shared core: Both compounds feature the [1,2,4]triazolo[1,5-a]pyrimidine scaffold.
  • Sulfonamide linkage: The 2,6-difluorophenylsulfonamido group is present in both, critical for target enzyme interaction (e.g., acetolactate synthase inhibition in plants) .

Key Differences :

  • Substituent Position : Flumetsulam has a methyl group at the pyrimidine 5-position, whereas the target compound substitutes this with a propyl-propanamide chain.
  • Application : Flumetsulam is a well-documented herbicide for broadleaf weed control, suggesting the target compound may share similar mechanisms but with modified selectivity or potency .

Structural Analog: N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide (CAS 2034615-56-8)

Key Similarities :

  • Core structure: Identical triazolopyrimidine-propyl backbone.
  • Propanamide chain: Both compounds feature a propanamide group, influencing solubility and bioavailability .

Key Differences :

  • Substituent : The analog replaces the sulfonamido-difluorophenyl group with an o-tolyl (2-methylphenyl) moiety.
  • Molecular Weight : The analog (C₁₈H₂₁N₅O; MW 323.4) is lighter than the target compound, highlighting the impact of sulfonamide and fluorine atoms on molecular mass.
  • Bioactivity : The absence of sulfonamide in the analog may reduce herbicidal activity, as sulfonamides are often critical for enzyme inhibition .

Structural Analog: N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide (CAS 2034615-50-2)

Key Similarities :

  • Core and propanamide chain: Matches the triazolopyrimidine-propyl-propanamide architecture.

Key Differences :

  • Substituent : A 4-propoxyphenyl group replaces the sulfonamido-difluorophenyl, introducing an ether linkage and propoxy chain.
  • Molecular Weight : The analog (C₂₀H₂₅N₅O₂; MW 367.4) is heavier than the o-tolyl analog but lacks the electronegative fluorine atoms present in the target compound.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Sulfonamide groups (as in the target compound and flumetsulam) correlate with herbicidal efficacy, likely due to enhanced binding to plant-specific enzymes. Substitution with non-sulfonamide groups (e.g., o-tolyl or propoxyphenyl) diminishes this activity .
  • Selectivity : The target compound’s extended propanamide chain may improve selectivity for specific weed species compared to flumetsulam, though empirical data are needed.
  • Synthetic Feasibility : The absence of physical property data (e.g., melting points, solubility) for analogs complicates industrial scalability, underscoring the need for further characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.